molecular formula C10H16F3NO4 B2651269 3-{[(tert-butoxy)carbonyl](methyl)amino}-4,4,4-trifluorobutanoic acid CAS No. 2167432-43-9

3-{[(tert-butoxy)carbonyl](methyl)amino}-4,4,4-trifluorobutanoic acid

Cat. No.: B2651269
CAS No.: 2167432-43-9
M. Wt: 271.236
InChI Key: QAAJBHYXNMIPEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions may vary, but common methods include stirring the mixture at ambient temperature or heating it to 40°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of 3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid is the corresponding free amine .

Scientific Research Applications

3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid is primarily used in research settings for the synthesis of more complex molecules. Its applications include:

Mechanism of Action

The mechanism of action for 3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions and can be removed under acidic conditions, allowing for selective modification of molecules . The trifluoromethyl group may also influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Properties

IUPAC Name

4,4,4-trifluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14(4)6(5-7(15)16)10(11,12)13/h6H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAJBHYXNMIPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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